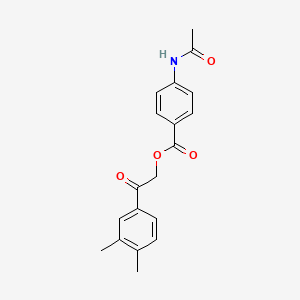
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate, also known as DMOB, is a chemical compound that has been widely studied in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate inhibits HDACs by binding to the active site of the enzyme, preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to gene activation. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to selectively inhibit HDAC6 and HDAC8, which are enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been shown to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has several advantages for lab experiments. It is a potent HDAC inhibitor and has been shown to be selective for certain HDAC isoforms. It is also relatively easy to synthesize and purify. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate research. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been studied for its potential use in treating neurodegenerative diseases, and further research in this area is needed. Additionally, the development of more potent and selective HDAC inhibitors, including 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate derivatives, is an area of ongoing research.
Méthodes De Synthèse
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted to its acid chloride form. The acid chloride is then reacted with 4-aminobenzoic acid to form 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate. The purity of the final product can be improved using recrystallization techniques.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been used in various scientific research studies due to its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to gene silencing. By inhibiting HDACs, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can increase histone acetylation, leading to gene activation.
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-5-16(10-13(12)2)18(22)11-24-19(23)15-6-8-17(9-7-15)20-14(3)21/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKFPPUKJDSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
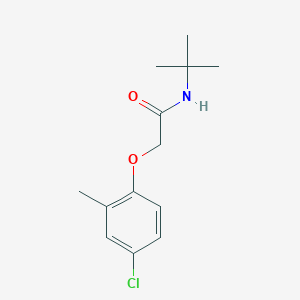
![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
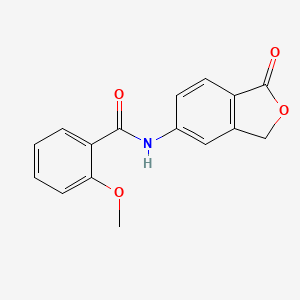
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
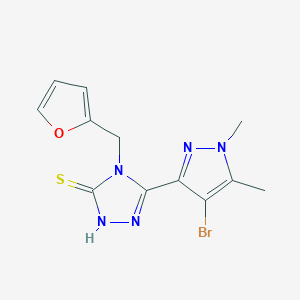
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)

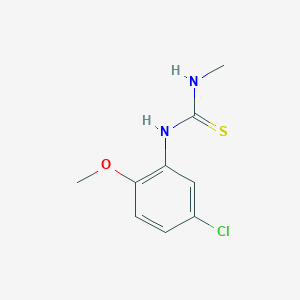

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)
